(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-acetyl-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
30-Nor-A’-neogammacerane-3,22-dione is a chemical compound with the molecular formula C29H46O2 and a molecular weight of 426.67434 g/mol . It is a derivative of gammacerane, a type of triterpenoid, and is characterized by the presence of two ketone groups at positions 3 and 22.
Vorbereitungsmethoden
The synthesis of 30-Nor-A’-neogammacerane-3,22-dione typically involves multiple steps, starting from a suitable triterpenoid precursor. The synthetic route often includes oxidation reactions to introduce the ketone functionalities at the desired positions. Specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide .
Analyse Chemischer Reaktionen
30-Nor-A’-neogammacerane-3,22-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles such as Grignard reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
30-Nor-A’-neogammacerane-3,22-dione has various applications in scientific research, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of triterpenoids.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 30-Nor-A’-neogammacerane-3,22-dione involves its interaction with specific molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the triterpenoid structure allows it to interact with cell membranes and proteins, potentially modulating their function .
Vergleich Mit ähnlichen Verbindungen
30-Nor-A’-neogammacerane-3,22-dione can be compared with other triterpenoid compounds, such as:
Gammacerane: The parent compound, which lacks the ketone groups present in 30-Nor-A’-neogammacerane-3,22-dione.
Lupane: Another triterpenoid with a different ring structure and functional groups.
Oleanane: A triterpenoid with a similar structure but different functionalization.
The uniqueness of 30-Nor-A’-neogammacerane-3,22-dione lies in its specific ketone functionalities and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
1177-74-8 |
---|---|
Molekularformel |
C29H46O2 |
Molekulargewicht |
426.685 |
IUPAC-Name |
(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-acetyl-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C29H46O2/c1-18(30)19-10-14-26(4)20(19)11-16-28(6)22(26)8-9-23-27(5)15-13-24(31)25(2,3)21(27)12-17-29(23,28)7/h19-23H,8-17H2,1-7H3/t19-,20+,21+,22-,23-,26+,27+,28-,29-/m1/s1 |
InChI-Schlüssel |
XKEAUZKIEWUJFX-IYOPZEPTSA-N |
SMILES |
CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
Synonyme |
30-Nor-A/'-neogammacerane-3,22-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.